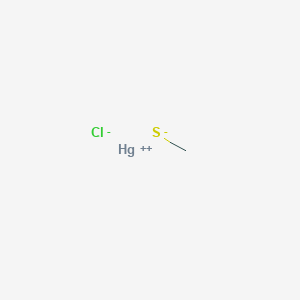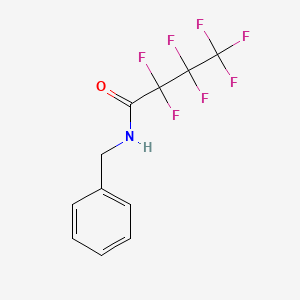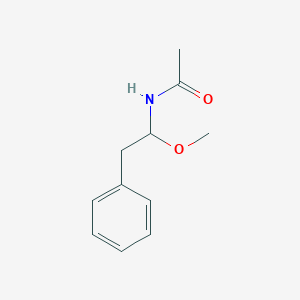phosphane} CAS No. 922551-32-4](/img/structure/B14171952.png)
(Ethane-1,2-diyl)bis{[(naphthalen-2-yl)methyl](phenyl)phosphane}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane} is a chemical compound known for its unique structure and properties It consists of an ethane-1,2-diyl backbone with two naphthalen-2-ylmethyl and phenylphosphane groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane} typically involves the reaction of ethane-1,2-diyl dichloride with naphthalen-2-ylmethyl phenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity (Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane}.
Analyse Chemischer Reaktionen
Types of Reactions
(Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane} undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
(Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane} has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane} involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Ethane-1,2-diyl)bis{(phenyl)methylphosphane}
- (Ethane-1,2-diyl)bis{(naphthalen-1-yl)methylphosphane}
- (Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane}
Uniqueness
(Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane} is unique due to the presence of both naphthalen-2-yl and phenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and the types of complexes it can form, making it a valuable compound in various chemical applications.
Eigenschaften
CAS-Nummer |
922551-32-4 |
|---|---|
Molekularformel |
C36H32P2 |
Molekulargewicht |
526.6 g/mol |
IUPAC-Name |
naphthalen-2-ylmethyl-[2-[naphthalen-2-ylmethyl(phenyl)phosphanyl]ethyl]-phenylphosphane |
InChI |
InChI=1S/C36H32P2/c1-3-15-35(16-4-1)37(27-29-19-21-31-11-7-9-13-33(31)25-29)23-24-38(36-17-5-2-6-18-36)28-30-20-22-32-12-8-10-14-34(32)26-30/h1-22,25-26H,23-24,27-28H2 |
InChI-Schlüssel |
GUMIDNLMFCUJLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCP(CC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4)CC5=CC6=CC=CC=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
![1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B14171884.png)
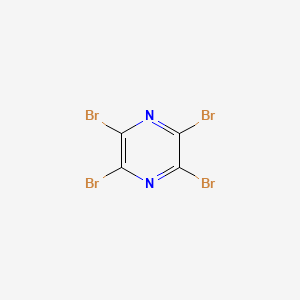
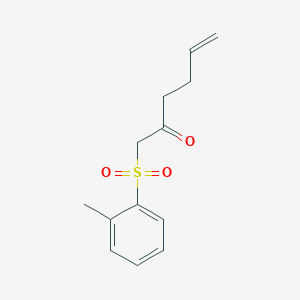
![3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid](/img/structure/B14171908.png)
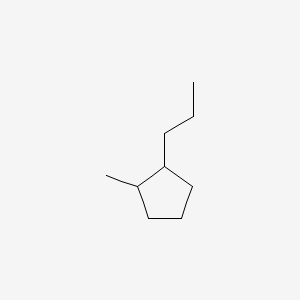
![7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione](/img/structure/B14171919.png)
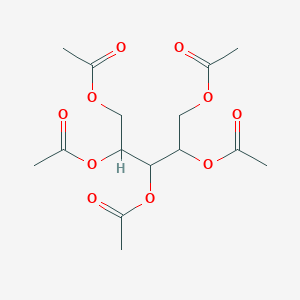

![Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate](/img/structure/B14171934.png)
![3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide](/img/structure/B14171935.png)
